((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol
Brand Name: Vulcanchem
CAS No.: 122624-77-5
VCID: VC0192907
InChI: InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m0/s1
SMILES: C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Molecular Formula: C10H14ClN5O
Molecular Weight: 255.7 g/mol

((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol

CAS No.: 122624-77-5

VCID: VC0192907

Molecular Formula: C10H14ClN5O

Molecular Weight: 255.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol - 122624-77-5

Description

[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol is a drug product utilized as an analytical standard within the pharmaceutical and natural product industries . The compound has been observed to undergo metabolism via cytochrome P450 enzymes and glutathione reductase . The chemical name for this compound is 2,5 diamino 6 chloropyrimidine 4 yl cyclopentanamine, and it is also known as (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol .

Several synonyms and identifiers are associated with this compound, including CAS numbers 122624-77-5 and 141271-12-7 . Other names include [(1S,4R)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol, and various descriptors such as InChI and SMILES strings are available . The molecular formula is C10H14ClN5O, with a molecular weight of 255.70 g/mol .

Related compounds include Abacavir Related Compound B . It is essential for research assistants to stay updated on the latest industry developments through publications, conferences, and expert sources .

CAS No. 122624-77-5
Product Name ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol
Molecular Formula C10H14ClN5O
Molecular Weight 255.7 g/mol
IUPAC Name [(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Standard InChI InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m0/s1
Standard InChIKey RNURTQFRFNOOPJ-NTSWFWBYSA-N
SMILES C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Canonical SMILES C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Appearance White or off white crystal powder
Purity > 95%
Synonyms (1S,4R)-4-<(2',5'-diamino-6'-chloropyrimidin-4'-yl)amino>cyclopent-2-enylmethanol
PubChem Compound 18646154
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator